molecular formula C9H14Cl2N2O2 B3019731 Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride CAS No. 2378506-52-4

Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride

Cat. No. B3019731
M. Wt: 253.12
InChI Key: FMXGHKPLVROXOV-UHFFFAOYSA-N
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Description

The compound of interest, "Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride," is not directly synthesized or analyzed in the provided papers. However, related compounds and methodologies can offer insights into its potential synthesis, structure, and properties. The papers discuss various pyridine and pyrazole derivatives, which are structurally related to the compound .

Synthesis Analysis

The synthesis of related compounds involves catalytic reactions, nucleophilic substitutions, and cyclization processes. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates is achieved using a relay catalytic cascade reaction involving pyridinium ylides . Similarly, the synthesis of ethyl 5-amino-1H-[1,2,4]triazole-3-carboxylate derivatives is performed through reactions with acetic anhydride, showcasing the potential for acetylation in the presence of amino groups . These methods could potentially be adapted for the synthesis of "Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as X-ray diffraction, as seen in the synthesis and structural analysis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of the compound of interest.

Chemical Reactions Analysis

The reactivity of related compounds includes reactions with amino groups, as demonstrated by the reaction of methyl 5-iodopyridine-2-carboximidate with amino groups of model compounds . This indicates that the compound of interest may also undergo reactions with amino groups, which could be useful in further functionalization or in forming derivatives for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using a range of spectroscopic and chromatographic techniques. For example, the properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate are studied using HPLC, GC-MS, FTIR, and NMR spectroscopy . These methods provide comprehensive information on the properties of the compounds, which can be correlated to the compound of interest to predict its behavior and stability.

Safety And Hazards


The safety and hazards of a compound are usually determined by its toxicity, flammability, and potential environmental impact. For instance, Benzenesulfonyl chloride, an organic compound, is classified as acutely toxic and corrosive7. However, the specific safety and hazards associated with “Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride” are not provided in the search results.


Future Directions



properties

IUPAC Name

methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-6-3-8(9(12)13-2)11-5-7(6)4-10;;/h3,5H,4,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXGHKPLVROXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CN)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride

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